N2-methylpyrimidine-2,4-diamine dihydrochloride

Description

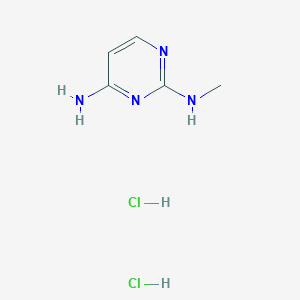

N2-Methylpyrimidine-2,4-diamine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the N2 position and amine groups at the 2- and 4-positions. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-N-methylpyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c1-7-5-8-3-2-4(6)9-5;;/h2-3H,1H3,(H3,6,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXPOYLPOOEQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but may degrade heat-sensitive intermediates. Ethanol, while less reactive, minimizes side reactions and simplifies hydrochloride precipitation. Similarly, potassium carbonate outperforms stronger bases (e.g., NaOH) in palladium-catalyzed reactions by balancing pH without degrading ligands.

Temperature and Reaction Time

Optimal temperatures for chlorination with POCl₃ range from 80–100°C, ensuring complete conversion without pyrolysis. Conversely, methylamine substitutions proceed efficiently at mild temperatures (30–40°C), avoiding premature HCl volatilization. Extended reaction times (>12 hours) improve yields in cyclocondensation but risk byproduct formation.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with methanol/dichloromethane gradients (0.5–5% MeOH, 1% triethylamine) effectively separates N2-methylpyrimidine-2,4-diamine from unreacted starting materials. The addition of triethylamine suppresses amine adsorption onto silica, enhancing recovery.

Hydrochloride Salt Precipitation

Treating the free base with concentrated HCl in ethanol induces crystallization of the dihydrochloride salt. This method achieves >95% purity, with residual solvents removed via vacuum drying.

Typical Procedure

-

Dissolve N2-methylpyrimidine-2,4-diamine (10 g) in ethanol (100 mL).

-

Add HCl (12 M, 2.2 eq) dropwise at 0°C.

-

Stir for 1 hour, filter, and wash with cold ethanol.

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N2-methylpyrimidine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N2-methylpyrimidine-2,4-diamine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity and selectivity against specific targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit heat shock protein 90 (Hsp90), which is essential for the stability of numerous oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thus impeding cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and prostate cancers. The compounds were shown to induce apoptosis and disrupt cell cycle progression in treated cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Pyrimidine derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Biological Research

In biological research, this compound has been utilized in various studies examining its interaction with biological macromolecules.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a target for antimalarial drugs.

Case Study:

In silico docking studies indicated that derivatives of this compound bind effectively to the active site of DHFR from Plasmodium falciparum, demonstrating potential as a lead compound in antimalarial drug development .

Pharmaceutical Development

This compound is being explored as a lead compound for developing new therapeutic agents due to its favorable pharmacokinetic properties.

Drug Formulation

Research indicates that formulations incorporating this compound can enhance bioavailability and target specificity. Its structural features allow for modifications that can improve solubility and stability in physiological conditions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to impaired DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Dihydrochloride Salts

(a) 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Pyrimidine core with 4-amino, 5-aminomethyl, and 2-methyl substituents.

- Implications : Enhanced solubility due to multiple amine groups, but steric hindrance may reduce membrane permeability .

(b) 5-Methyl-4-piperidinyl-pyrimidin-2-ylamine Dihydrochloride Derivatives

- Examples : 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride (CAS 1361114-34-2).

- Structure : Piperidine ring substituents at position 3.

- The target compound’s methyl group offers simpler metabolic pathways .

(c) BT2S (5-[4-[3-[(2,4-Diamino-6-ethyl-pyrimidinyl)oxy]propoxy]phenyl]-6-ethylpyrimidine-2,4-diamine dihydrochloride)

- Structure : Ethyl and propoxy substituents on the pyrimidine core.

- The target compound’s methyl group balances lipophilicity and solubility .

Pharmacologically Active Analogs

(a) N4-(2-Chlorophenyl)-N2-[4-N-(2-Dimethylaminoethyl)carbamoylphenyl]pyrimidine-2,4-diamine Dihydrochloride (9b)

- Application : Aurora kinase inhibitor (IC50 < 50 nM).

- Key Differences : Chlorophenyl and carbamoylphenyl substituents confer high potency but introduce metabolic stability challenges. The target compound’s simpler structure may reduce off-target effects .

(b) 5-(4-(3-Bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (32)

Non-Pyrimidine Dihydrochloride Salts

(a) Quinacrine Dihydrochloride Dihydrate

- Structure : Acridine derivative with diethylpentane-diamine side chains.

- Key Differences : Larger three-ring system enables DNA intercalation, a mechanism absent in pyrimidine-based compounds. Highlights how core structure dictates biological activity .

(b) Toluene-2,5-diamine Dihydrochloride

Comparative Data Table

Research Findings and Implications

- Kinase Inhibition : Chlorophenyl-substituted pyrimidines (e.g., compound 9b) demonstrate exceptional kinase inhibition but face metabolic challenges. The target compound’s methyl group may offer a balance between potency and stability .

- DHFR Targeting : Ethyl and bromophenyl substituents (e.g., BT2S, compound 32) improve binding to parasitic DHFR, suggesting that the target compound’s methyl group could be optimized for selective inhibition .

- Solubility vs. Permeability : Dihydrochloride salts universally enhance solubility, but bulky substituents (e.g., piperidinyl groups) trade solubility for improved membrane penetration .

Biological Activity

N2-methylpyrimidine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position N2. This structure is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its mechanism includes:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, it acts as an inhibitor of DHFR, which is essential in the folate synthesis pathway. This inhibition can lead to antiproliferative effects in rapidly dividing cells such as those found in tumors .

- Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting essential metabolic processes, leading to cell death .

Anticancer Properties

This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 1.5 | Apoptosis induction | |

| HeLa (cervical cancer) | 0.8 | Cell cycle arrest at G2/M phase | |

| A549 (lung cancer) | 2.0 | Inhibition of DHFR |

Antimicrobial Activity

The compound has demonstrated efficacy against a range of pathogens. A recent study reported the minimum inhibitory concentrations (MICs) against various bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy : In a study involving the treatment of MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 1.5 µM. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways .

- Antimicrobial Evaluation : A clinical evaluation tested the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at MIC values lower than those observed for traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Q & A

Q. What are the common synthetic routes for N2-methylpyrimidine-2,4-diamine dihydrochloride in academic research?

The compound is typically synthesized via acid-catalyzed deprotection of tert-butyl or Boc-protected intermediates. For example, a precursor (e.g., N2-(tert-butyl)-substituted pyrimidine) is dissolved in a dioxane/HCl (37%) mixture (4:1 v/v), stirred at room temperature, and concentrated under reduced pressure. The crude product is purified via freeze-drying after dissolution in acetonitrile/water . Alternative methods include condensation reactions under basic conditions (e.g., sodium methoxide) to form the pyrimidine core, followed by dihydrochloride salt formation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- LCMS/HRMS for molecular weight confirmation and purity assessment .

- Pharmacopoeial tests such as sulfated ash (<1.0 mg/g), loss on drying (<5.0 mg/g), and heavy metals analysis (<20 μg/g) .

- X-ray crystallography to determine crystal structure and space group (e.g., monoclinic systems like P21/c or P21/n) .

Q. Why is the dihydrochloride salt preferred over other salt forms in research applications?

The dihydrochloride form enhances aqueous solubility and bioavailability due to increased ionic interactions. It also improves stability during storage compared to hydrochloride salts, as shown in comparative studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity this compound?

Q. What strategies resolve discrepancies in reported biological activities of this compound?

- Structure-activity relationship (SAR) studies to identify critical functional groups (e.g., methyl or chlorophenyl substitutions) .

- Dose-response assays across multiple cell lines to validate potency variations (e.g., IC50 differences in kinase inhibition) .

- Metabolic stability testing using liver microsomes to explain bioavailability inconsistencies .

Q. What challenges arise in crystallizing the dihydrochloride salt, and how are they addressed?

- Hygroscopicity complicates crystal formation; solutions include rapid freeze-drying and storage under inert gas .

- Polymorphism risks require controlled crystallization conditions (e.g., solvent polarity adjustments) .

- Space group determination via single-crystal X-ray diffraction resolves packing ambiguities .

Q. How is the stability of this compound assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.